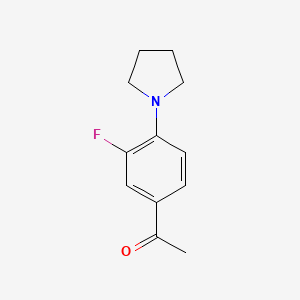

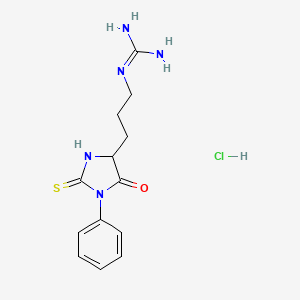

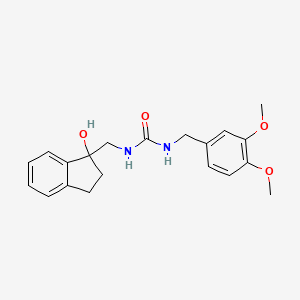

![molecular formula C14H8FN5O2 B2491924 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239728-35-8](/img/structure/B2491924.png)

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a part of the heterocyclic compounds family, incorporating elements from the triazolo[4,3-a]pyridine and oxadiazole groups. These classes of compounds are known for a variety of biological activities, driving research into their synthesis and properties for potential applications in pharmaceutical and materials science fields.

Synthesis Analysis

The synthesis of derivatives related to the compound, involving 1,2,4-oxadiazole and [1,2,4]triazolo[4,3-a]pyridine rings, typically starts from commercially available chloropyridine carboxylic acids. These precursors undergo a series of reactions, including amidoxime formation, hydrazinolysis, esterification, and finally, amide formation to yield the desired compounds. This method provides access to a diverse set of analogs bearing the oxadiazole cycle in various positions, demonstrating the synthetic versatility of this scaffold (Karpina et al., 2019).

Scientific Research Applications

Synthesis and Biological Assessment

- A study by Karpina et al. (2019) focused on synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are closely related to the chemical structure of interest. These compounds have diverse biological properties, and the research provides a synthetic approach applicable to functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antimicrobial Activities

- Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds, including triazole derivatives, showed good to moderate antimicrobial activity against various strains (Bayrak et al., 2009).

- Prakash et al. (2011) synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and evaluated their antimicrobial activities, showing their potential as potent antimicrobial agents (Prakash et al., 2011).

Antiviral and Antibacterial Properties

- Shamroukh and Ali (2008) explored the antiviral activity of newly synthesized triazolo[4,3-b]pyridazine derivatives against hepatitis-A virus, demonstrating promising antiviral properties (Shamroukh & Ali, 2008).

- Govori et al. (2009) focused on the antibacterial properties of new pyrido-1,2,4-triazole-3-thiones, revealing significant antibacterial activity (Govori et al., 2009).

Herbicidal Activity

- Moran (2003) studied the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which exhibited excellent herbicidal activity at low application rates (Moran, 2003).

Anticancer and Antiproliferative Effects

- Wang et al. (2015) explored the modification of a triazolo[1,5-a]pyridine derivative as a PI3K inhibitor, showing its potential as an effective anticancer agent with low toxicity (Wang et al., 2015).

properties

IUPAC Name |

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN5O2/c15-9-4-1-3-8(7-9)11-16-13(22-19-11)10-5-2-6-20-12(10)17-18-14(20)21/h1-7H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYKIJNIZQBNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

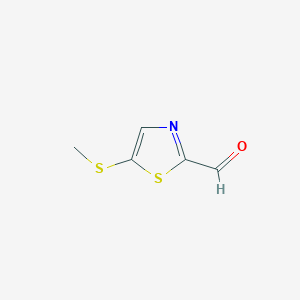

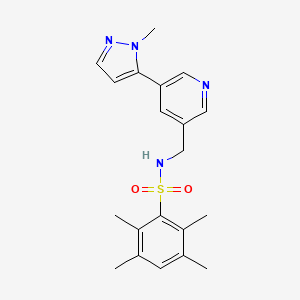

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)

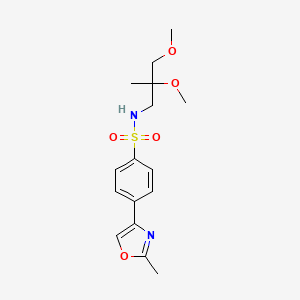

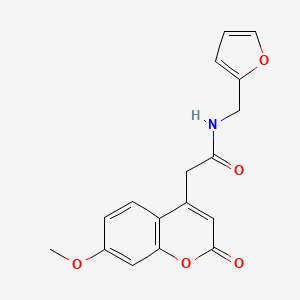

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)

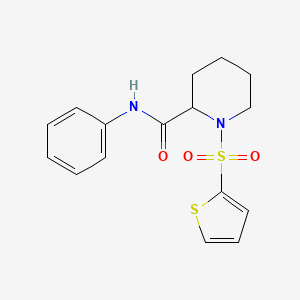

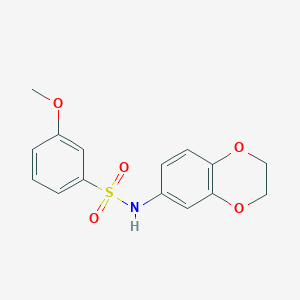

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)

![[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol](/img/structure/B2491864.png)